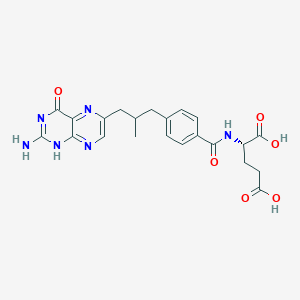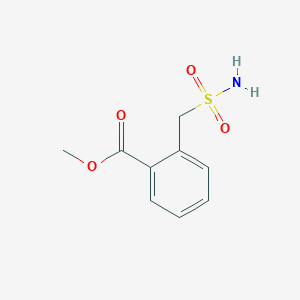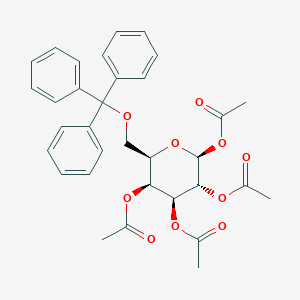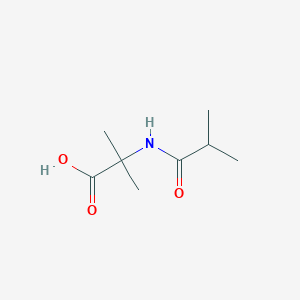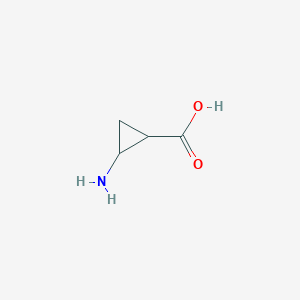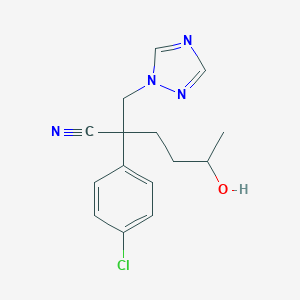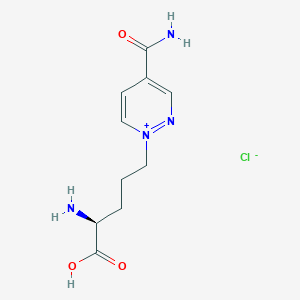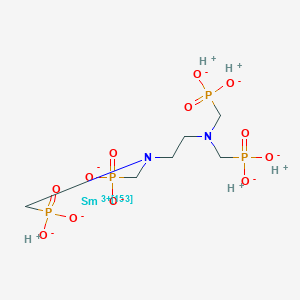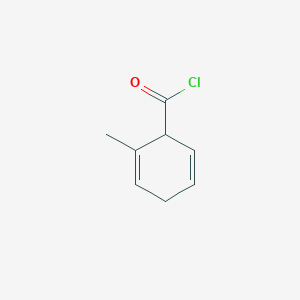
2-Methylcyclohexa-2,5-diene-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylcyclohexa-2,5-diene-1-carbonyl chloride, also known as MCDCC, is a chemical compound that is widely used in scientific research. It is a highly reactive compound that is used in the synthesis of various organic compounds. MCDCC is a versatile reagent that can be used in a wide range of applications, including the synthesis of natural products, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
2-Methylcyclohexa-2,5-diene-1-carbonyl chloride is a highly reactive compound that can undergo various reactions, such as nucleophilic substitution, addition, and elimination reactions. The mechanism of action of this compound depends on the specific reaction that is taking place. For example, in the synthesis of natural products, this compound is used as a reagent to introduce a carbonyl group into the organic molecule.
Biochemical and Physiological Effects:
This compound is not used as a drug and therefore, there is no information available on its biochemical and physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Methylcyclohexa-2,5-diene-1-carbonyl chloride in lab experiments is its versatility. It can be used in a wide range of applications, making it a useful reagent for organic synthesis. However, this compound is highly reactive and requires careful handling. It is also a toxic and corrosive compound, which can pose a risk to researchers if not handled properly.
Direcciones Futuras
There are several future directions for the use of 2-Methylcyclohexa-2,5-diene-1-carbonyl chloride in scientific research. One potential application is in the synthesis of new pharmaceuticals. This compound can be used to introduce specific functional groups into organic molecules, which can lead to the development of new drugs. Another potential application is in the synthesis of new agrochemicals. This compound can be used to synthesize compounds that have specific properties, such as insecticides or herbicides. Additionally, this compound can be used in the development of new materials, such as polymers or nanomaterials. Overall, this compound is a versatile reagent that has many potential applications in scientific research.
Métodos De Síntesis
2-Methylcyclohexa-2,5-diene-1-carbonyl chloride can be synthesized by the reaction of 2-methylcyclohexa-2,5-diene-1-carboxylic acid with thionyl chloride. The reaction produces this compound and sulfur dioxide gas. The reaction is highly exothermic and requires careful handling.
Aplicaciones Científicas De Investigación
2-Methylcyclohexa-2,5-diene-1-carbonyl chloride is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is particularly useful in the synthesis of natural products, such as terpenes and steroids. This compound is also used in the synthesis of pharmaceuticals and agrochemicals. It is a versatile reagent that can be used in a wide range of applications.
Propiedades
Número CAS |
123862-86-2 |
|---|---|
Fórmula molecular |
C8H9ClO |
Peso molecular |
156.61 g/mol |
Nombre IUPAC |
2-methylcyclohexa-2,5-diene-1-carbonyl chloride |
InChI |
InChI=1S/C8H9ClO/c1-6-4-2-3-5-7(6)8(9)10/h3-5,7H,2H2,1H3 |
Clave InChI |
BKCQGKUEKTVRFI-UHFFFAOYSA-N |
SMILES |
CC1=CCC=CC1C(=O)Cl |
SMILES canónico |
CC1=CCC=CC1C(=O)Cl |
Sinónimos |
2,5-Cyclohexadiene-1-carbonyl chloride, 2-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



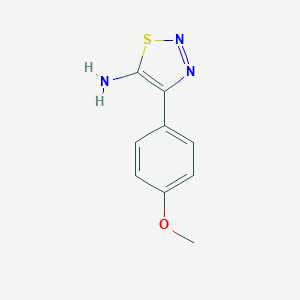

![6,7-Dihydro-2H-thiopyrano[3,4-d]isoxazol-3(4H)-one](/img/structure/B53716.png)

